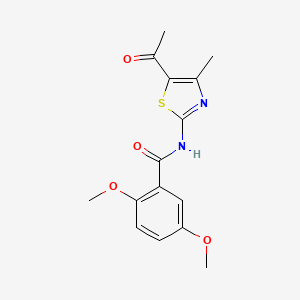
2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a thiazole ring, a nitrobenzamide moiety, and a fluorophenyl group. It is of interest in various scientific fields due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling Reaction: The thiazole derivative is then coupled with 2-chloroethylamine under basic conditions to form the intermediate.
Nitration: The intermediate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrated intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-amino-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential use as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Functions: Interfering with the biosynthesis of essential biomolecules or cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
2-chloro-N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-16-9-14(23(25)26)4-5-15(16)17(24)21-7-6-13-10-27-18(22-13)11-2-1-3-12(20)8-11/h1-5,8-10H,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUNOPYIKJNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2537819.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2537825.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide](/img/structure/B2537826.png)
![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)
![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)
![4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2537837.png)
![4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/new.no-structure.jpg)
